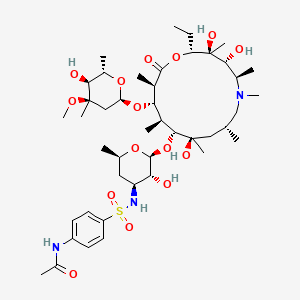
3'-N-Didesmethyl-3'-N-tosyl azithromycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-N-Didesmethyl-3’-N-tosyl azithromycin: is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of two methyl groups and the addition of a tosyl group at the 3’ position. It is primarily used as a reference standard in pharmaceutical research and development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-N-Didesmethyl-3’-N-tosyl azithromycin typically involves multiple steps, starting from azithromycinThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process is carefully monitored to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions: 3’-N-Didesmethyl-3’-N-tosyl azithromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
科学研究应用
Chemistry: In chemistry, 3’-N-Didesmethyl-3’-N-tosyl azithromycin is used as a reference standard for analytical methods development and validation. It helps in the identification and quantification of impurities in azithromycin formulations .
Biology: In biological research, this compound is used to study the mechanisms of action of macrolide antibiotics. It helps in understanding how structural modifications affect the biological activity of azithromycin .
Medicine: In medicine, 3’-N-Didesmethyl-3’-N-tosyl azithromycin is used in the development of new antibiotics. It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of macrolide antibiotics .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes. It helps in ensuring the purity and potency of azithromycin-based products .
作用机制
The mechanism of action of 3’-N-Didesmethyl-3’-N-tosyl azithromycin is similar to that of azithromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death .
相似化合物的比较
Azithromycin: The parent compound from which 3’-N-Didesmethyl-3’-N-tosyl azithromycin is derived.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: A macrolide antibiotic that shares structural similarities with azithromycin.
Uniqueness: 3’-N-Didesmethyl-3’-N-tosyl azithromycin is unique due to its specific structural modifications. The removal of methyl groups and the addition of a tosyl group confer distinct chemical and biological properties, making it valuable for research and development purposes .
属性
分子式 |
C₄₄H₇₅N₃O₁₅S |
|---|---|
分子量 |
918.14 |
同义词 |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl_x000B_-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[(4-methylphenyl)sulfonylamino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



